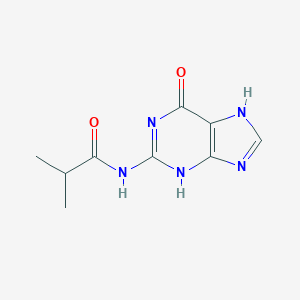

N-(6-Oxo-6,7-dihydro-1H-purin-2-yl)isobutyramide

Vue d'ensemble

Description

N-(6,7-Dihydro-6-oxo-1H-purin-2-yl)-2-methylpropanamide is applied in the enzymic transglycosylation of purine nucleobases in synthesis of purine nucleosides.

Mécanisme D'action

Target of Action

N2-Isobutyrylguanine, also known as N-IB-GUA, is a nucleobase that is synthesized by the activation of the formyl group . It primarily targets the process of RNA synthesis, acting as an effective inhibitor both in vitro and in vivo .

Mode of Action

N-IB-GUA interacts with its targets by inhibiting RNA synthesis. Its potency in this role is similar to that of guanine . The compound is synthesized using a solid-phase synthesis method, which involves the use of chloride as a reactive agent .

Biochemical Pathways

The biochemical pathways affected by N-IB-GUA are those involved in RNA synthesis. By inhibiting this process, N-IB-GUA disrupts the normal functioning of these pathways . In the case of guanine and adenine binding, N-IB-GUA may exploit a different pathway .

Result of Action

The primary result of N-IB-GUA’s action is the inhibition of RNA synthesis. This can have significant downstream effects on cellular processes that rely on RNA, including protein synthesis .

Analyse Biochimique

Biochemical Properties

N2-Isobutyrylguanine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to disrupt a key Watson–Crick pairing interaction between the ligand and RNA . This interaction is crucial for the regulation of RNA synthesis .

Cellular Effects

N2-Isobutyrylguanine exerts profound effects on various types of cells and cellular processes. It influences cell function by inhibiting RNA synthesis, which in turn impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of N2-Isobutyrylguanine involves its binding interactions with biomolecules and its role in enzyme inhibition or activation. It disrupts a key Watson–Crick pairing interaction between the ligand and RNA, thereby inhibiting RNA synthesis .

Activité Biologique

N-(6-Oxo-6,7-dihydro-1H-purin-2-yl)isobutyramide, also known by its CAS number 21047-89-2, is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activity, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of 221.22 g/mol. The compound features a purine structure, which is critical for its biological function. Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Weight | 221.22 g/mol |

| Boiling Point | Not available |

| Log P (octanol-water) | Varies from -0.39 to 1.16 |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 3 |

This compound has been studied for its role as a potential inhibitor of various enzymes involved in nucleotide metabolism. Its structural similarity to purines suggests that it may interfere with purine synthesis pathways, impacting cellular proliferation and survival.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit antitumor properties by inhibiting dihydrofolate reductase (DHFR), an enzyme critical in DNA synthesis. For instance, benzamide riboside (a related compound) has been shown to reduce NADP and NADPH levels, destabilizing DHFR and subsequently inhibiting cancer cell growth .

Cytotoxicity Studies

In vitro cytotoxicity assays have demonstrated that certain derivatives of purine compounds can selectively induce apoptosis in cancer cells while sparing normal cells. For example, compounds similar to this compound have shown promise in reducing cell viability in various cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction .

Case Studies

- Study on Purine Derivatives : A study focused on the synthesis and biological evaluation of various purine derivatives found that certain modifications could enhance the selectivity and potency against cancer cell lines. The findings suggested that this compound could serve as a lead compound for further development .

- Inhibition of Enzymatic Activity : Research has indicated that this compound may inhibit specific kinases involved in tumorigenesis. In particular, studies showed that modifications at the isobutyramide moiety could enhance binding affinity to target enzymes, leading to improved therapeutic efficacy .

Applications De Recherche Scientifique

Medicinal Chemistry

N-(6-Oxo-6,7-dihydro-1H-purin-2-yl)isobutyramide has been investigated for its potential therapeutic effects. Its structural similarity to purines allows it to interact with biological targets such as enzymes and receptors involved in cellular signaling pathways.

Case Study: Antiviral Activity

Research has indicated that compounds similar to this compound exhibit antiviral properties. Studies demonstrated that modifications to the purine structure can enhance the efficacy against viral replication processes, making it a candidate for further development in antiviral therapies .

Enzyme Inhibition Studies

The compound has shown promise in enzyme inhibition studies, particularly against enzymes involved in nucleotide metabolism. Its ability to mimic natural substrates allows it to inhibit key enzymes selectively.

Case Study: Inhibition of Adenosine Kinase

In vitro studies have reported that this compound acts as an inhibitor of adenosine kinase, an enzyme crucial for maintaining cellular energy levels. This inhibition can lead to altered energy metabolism and has implications for cancer treatment strategies .

Biochemical Research

The compound's interactions with nucleic acids have made it a subject of interest in biochemical research. It can serve as a model compound to study DNA/RNA binding affinities and the impact on gene expression.

Case Study: Binding Affinity Studies

Experimental data suggest that this compound binds selectively to certain RNA sequences, influencing transcriptional regulation. Such findings are critical for understanding gene regulation mechanisms and developing RNA-targeted therapies .

Propriétés

IUPAC Name |

2-methyl-N-(6-oxo-1,7-dihydropurin-2-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5O2/c1-4(2)7(15)13-9-12-6-5(8(16)14-9)10-3-11-6/h3-4H,1-2H3,(H3,10,11,12,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFIBTBBTJWHPQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.